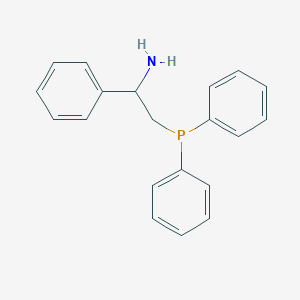

2-(Diphenylphosphanyl)-1-phenylethan-1-amine

Overview

Description

2-(Diphenylphosphanyl)-1-phenylethan-1-amine (CAS: 2242399-86-4) is a chiral amine derivative featuring a diphenylphosphanyl group attached to the ethylamine backbone. This compound is primarily utilized as a ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. Its structure combines a rigid aromatic phenyl group with a flexible phosphine moiety, enabling stereochemical control in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Direct Synthesis: : One common method involves the reaction of diphenylphosphine with 2-bromo-1-phenylethan-1-amine under basic conditions. The reaction typically uses a base like potassium tert-butoxide in a solvent such as tetrahydrofuran (THF) at room temperature.

Ph2PH+BrCH2CH(NH2)Ph→Ph2PCH2CH(NH2)Ph+HBr

-

Reductive Amination: : Another method involves the reductive amination of 2-(diphenylphosphino)acetaldehyde with aniline in the presence of a reducing agent like sodium triacetoxyborohydride.

Ph2PCH2CHO+PhNH2+Na(OAc)3BH→Ph2PCH2CH(NH2)Ph+Na(OAc)2B

Industrial Production Methods

Industrial production of 2-(Diphenylphosphanyl)-1-phenylethan-1-amine often involves large-scale batch reactions using the direct synthesis method. The reaction conditions are optimized for yield and purity, with careful control of temperature and solvent conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Ph2PCH2CH(NH2)Ph+H2O2→Ph2P(O)CH2CH(NH2)Ph

-

Substitution: : The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Ph2PCH2CH(NH2)Ph+RBr→Ph2PCH2CH(NHR)Ph+HBr

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Bases: Potassium tert-butoxide, sodium hydride.

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

Phosphine Oxides: Formed from oxidation reactions.

Secondary/Tertiary Amines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Synthetic Utility

2-(Diphenylphosphanyl)-1-phenylethan-1-amine serves as a crucial ligand in coordination chemistry. Its ability to stabilize metal centers enhances the efficiency of various catalytic reactions.

Table 1: Key Synthetic Applications

| Application | Description |

|---|---|

| Ligand for Transition Metals | Acts as a bidentate ligand, stabilizing metal complexes for catalytic processes. |

| Synthesis of Organophosphorus Compounds | Used in the preparation of phosphine derivatives with potential biological activity. |

| Catalysis in Organic Reactions | Facilitates reactions such as hydrogenation and cross-coupling reactions. |

Catalytic Applications

Recent studies have highlighted the effectiveness of this compound as a ligand in metal-catalyzed reactions. For instance, it has been utilized in manganese-catalyzed transformations, demonstrating high functional group tolerance and efficiency under mild conditions.

Case Study: Manganese-Catalyzed Reactions

In a study by Pidko and Beller, beta-amino phosphine ligands derived from amino acids were shown to catalyze 1,4-transfer hydrogenation and allylic alcohol isomerization effectively. The use of this compound allowed for high conversions of substrates at relatively low temperatures (60 °C) over short reaction times (3 hours) .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for developing biologically active molecules. Its phosphine group can interact with various biological targets, potentially leading to new therapeutic agents.

Table 2: Potential Therapeutic Applications

| Target Disease | Mechanism of Action |

|---|---|

| Cancer | Possible inhibition of tumor growth through modulation of signaling pathways. |

| Inflammation | May act as an anti-inflammatory agent by interacting with specific receptors. |

Research Findings and Insights

Research has shown that the incorporation of this compound into drug formulations can enhance pharmacological profiles due to its ability to modulate enzyme activity and receptor interactions.

Case Study: Anticancer Activity

A preliminary study indicated that compounds incorporating this ligand exhibited significant cytotoxicity against human melanoma cells, suggesting its potential as an anticancer agent . The mechanism appears to involve the disruption of key signaling pathways essential for cancer cell survival.

Biological Activity

2-(Diphenylphosphanyl)-1-phenylethan-1-amine, often referred to as a phosphine ligand, is a compound with significant implications in organometallic chemistry and catalysis. This article delves into its biological activity, examining its mechanism of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H20NP |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified in the sources |

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions and participate in various catalytic processes. The phosphine moiety can stabilize transition states in reactions, facilitating the formation of C-N bonds, which are crucial in many biological processes.

Biological Activity

Research indicates that phosphine ligands, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Some studies suggest that phosphine derivatives can exhibit antimicrobial activity against certain bacterial strains. The exact mechanism is often linked to their ability to disrupt cellular processes through metal ion coordination.

- Anticancer Potential : Phosphine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. They may interfere with signaling pathways critical for tumor growth and survival.

Antimicrobial Activity

A study on phosphine ligands demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria. The research highlighted the importance of the ligand's structure in enhancing its biological effectiveness.

Anticancer Research

In a separate investigation, a series of phosphine ligands were tested for their anticancer properties. Results indicated that specific modifications to the ligand structure could enhance cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of phosphine ligands:

- Synthesis Improvements : New synthetic routes have been developed that allow for higher yields and purity of this compound. These methods often involve palladium-catalyzed reactions that leverage its unique properties.

- Biological Assays : In vitro assays have been employed to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicate promising activity, warranting further exploration into its mechanisms and potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the diphenylphosphanyl group into 1-phenylethan-1-amine derivatives?

- The diphenylphosphanyl group can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, reacting 1-phenylethan-1-amine derivatives with chlorodiphenylphosphine in the presence of a base (e.g., NaH) under inert atmospheres yields the target compound. Post-synthesis, purity is confirmed using P NMR (δ = 15–25 ppm for PPh groups) and mass spectrometry .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral resolution using tartaric acid derivatives is effective for separating enantiomers. Polarimetry (specific rotation, e.g., α = -40° for analogous chiral amines) and chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) validate enantiopurity .

Q. What safety protocols are critical for handling air-sensitive phosphine-containing amines?

- Use gloveboxes or Schlenk lines under nitrogen/argon. Wear nitrile gloves, safety goggles, and lab coats. Store at 2–8°C in airtight containers. Waste must be neutralized with dilute HCl before disposal .

Q. Which spectroscopic techniques are optimal for structural characterization?

- NMR : H/C NMR for backbone structure, P NMR for phosphanyl group.

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., P–C bond length ~1.82 Å).

- IR spectroscopy : Confirms N–H (3300 cm) and P–Ph (1430 cm) stretches .

Advanced Research Questions

Q. How should researchers design multi-variable experiments to optimize catalytic efficiency in asymmetric synthesis?

- Primary variables : Ligand concentration, solvent polarity.

- Secondary variables : Temperature, reaction time.

- Replicate experiments (n ≥ 3) and apply ANOVA to identify significant factors. Include controls (e.g., BINAP ligands) for benchmarking .

Q. How can contradictory data on catalytic activity across studies be resolved?

- Step 1 : Validate synthesis protocols (e.g., purity via HPLC, P NMR).

- Step 2 : Standardize reaction conditions (solvent, substrate ratio).

- Step 3 : Compare turnover numbers (TON) and enantiomeric excess (ee%) under identical conditions. Discrepancies may arise from trace moisture or oxygen contamination .

Q. What methodologies assess environmental persistence and ecotoxicity of phosphine-containing amines?

- Fate studies : Measure hydrolysis half-life (e.g., pH 7 buffer at 25°C) and photodegradation rates.

- Ecotoxicology : Use Daphnia magna acute toxicity assays (LC) and algal growth inhibition tests. Data from phenylphosphonothioic dichloride analogs suggest moderate aquatic toxicity (LC = 10–100 mg/L) .

Q. How does steric hindrance from the diphenylphosphanyl group influence ligand-metal coordination?

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and electronic effects.

- Experimental : Compare catalytic outcomes with less-hindered analogs (e.g., PMe ligands). Bulky PPh groups often reduce reaction rates but improve enantioselectivity in Pd-catalyzed couplings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Fluorophenyl)-1-phenylethan-1-amine (CAS: 74533-87-2)

- Structure : A fluorine atom replaces a hydrogen at the para position of one phenyl ring.

- Properties : Molecular weight = 215.27 g/mol; storage at room temperature .

- Applications : Used in pharmaceutical intermediates due to fluorine’s electronegativity enhancing bioavailability .

(S)-1-Phenyl-2-(p-tolyl)ethylamine (CAS: 30339-30-1)

- Structure : A methyl group is introduced at the para position of the second phenyl ring.

- Properties : Molecular weight = 211.31 g/mol; liquid form; ≥98% purity .

- Applications : Chiral building block for agrochemicals; methyl group improves lipophilicity .

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride (CAS: 1235440-44-4)

- Structure : Chlorine substituent at the ortho position; hydrochloride salt form.

- Properties : High cost (€412.00/100 mg); controlled substance due to reactivity .

- Applications : Intermediate in bioactive molecule synthesis; chlorine enhances electrophilic reactivity .

Modifications to the Phosphine Group

(S)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

- Structure: Two diphenylphosphinoethyl groups attached to the amine.

- Applications : Superior steric and electronic properties for stabilizing metal complexes in enantioselective catalysis .

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine

- Structure : Oxadiazole heterocycle replaces the phosphine group.

- Properties : Molecular weight = 252.16 g/mol; 95% purity .

- Applications : Explored in medicinal chemistry for kinase inhibition .

Backbone and Stereochemical Variations

(1R)-2-(1H-Imidazol-2-yl)-1-phenylethan-1-amine (WA0)

- Structure : Imidazole ring replaces the phosphine group; chiral center at C1.

- Properties : Molecular weight = 187.24 g/mol .

- Applications: Metal-binding ligand in bioinorganic chemistry .

N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine

- Structure : Dimethylamine substitution on the ethyl backbone.

- Properties : CAS 702699-84-1; used in surfactant synthesis .

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine and chlorine substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to the parent compound .

- Steric Influence: Bulky groups like diphenylphosphanyl or bis-phosphinoethyl improve stereoselectivity in metal-catalyzed hydrogenation .

- Chirality : Enantiomerically pure derivatives (e.g., (S)-configured compounds) exhibit higher efficacy in asymmetric synthesis .

Properties

IUPAC Name |

2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.